molecular formula C8H12BrN3O2 B2830470 Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide CAS No. 1883347-31-6

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide

Cat. No.: B2830470
CAS No.: 1883347-31-6
M. Wt: 262.107
InChI Key: INMSXKIWTKEWNC-UHFFFAOYSA-N
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Description

“Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide” is a chemical compound with the CAS Number: 1883347-31-6 . It has a molecular weight of 262.11 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of related compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been reported . The synthesis involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3O2.BrH/c1-13-8(12)6-5-11-3-2-9-4-7(11)10-6;/h5,9H,2-4H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a white to yellow powder or crystals . The storage temperature is recommended to be in an inert atmosphere, 2-8C .

Scientific Research Applications

Supramolecular Assembly and Weak Intermolecular Interactions

Research on the energetic multi-component molecular solids of tetrafluoroterephthalic acid with various N-containing heterocycles, including imidazo[1,2-a]pyrazine derivatives, highlights the significance of hydrogen bonds and weak intermolecular interactions (C–H⋯F and C–H⋯O) in assembling molecules into larger architectures. These interactions play a crucial role in the formation of higher-order supramolecular structures, showcasing the compound's potential in designing new material systems (Wang et al., 2014).

Chemiluminescent Properties for Bioconjugation

A series of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, prepared from 2-amino-3,5-dibromopyrazine, demonstrates the compound's application in the synthesis of coelenterazine and the regiospecific incorporation of carboxyalkyl linkers required for bioconjugation. The use of peroxymonocarbonate as an electrophilic oxidant to initiate 'pseudo-flash' chemiluminescence further illustrates its utility in biochemical applications (Adamczyk et al., 2003).

Novel Fluorescent Molecules and Herbicide Potential

The synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its unique reactivity exploited for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines unveils the discovery of novel fluorescent molecules. These molecules exhibit stronger fluorescence intensity than their methyl analogues, indicating potential applications in fluorescence-based technologies. Additionally, some derivatives have shown to be effective inhibitors of monocotyledonous Echinochloa crus-galli L. Beauv, suggesting applications in agricultural chemistry (Yan‐Chao Wu et al., 2006).

Green Synthesis and Antimicrobial Activity

The green synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides under microwave irradiation conditions demonstrates an eco-friendly approach to obtaining these compounds. These derivatives were synthesized from 2-iodopyrazine and screened for antimicrobial activity, with some exhibiting promising results. This research presents the compound's potential in developing new antimicrobial agents through sustainable methodologies (Jyothi & Madhavi, 2019).

Safety and Hazards

The compound has been classified with the following hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305, P351, P338 .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with gαq proteins .

Mode of Action

Related compounds are known to silence gαq proteins . This suggests that Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide might interact with its targets and cause changes in their activity.

Result of Action

Related compounds are known to silence gαq proteins, which could potentially lead to changes in cellular signaling .

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.BrH/c1-13-8(12)6-5-11-3-2-9-4-7(11)10-6;/h5,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMSXKIWTKEWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2CCNCC2=N1.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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